1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Overview
Description
1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is an organic compound with the molecular formula C₆H₉NOS₂. It is a thiazolidine derivative, characterized by the presence of a thiazolidine ring with a sulfanylidene group and a propanone moiety.
Mechanism of Action
The mechanism of action of thiazolidines often involves their interaction with various enzymes and receptors in the body, leading to changes in cellular processes and pathways. The specific targets and pathways affected can vary greatly depending on the specific structure and functional groups present in the thiazolidine compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence the bioavailability and efficacy of thiazolidine compounds. These factors can be affected by various chemical properties of the compound, such as its solubility, stability, and reactivity .
The action of thiazolidine compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation mechanism, resulting in the formation of the thiazolidine ring . The reaction conditions often include heating the reactants in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Scientific Research Applications
1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial, antifungal, and anticancer agents.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and biological activity.
3-(Trimethylacetyl)-1,3-thiazolidine-2-thione: Another thiazolidine derivative with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is unique due to its specific combination of the thiazolidine ring and the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGBSLBKUIMZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466460 | |
Record name | 2-Thiazolidinethione, 3-(1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85260-51-1 | |
Record name | 2-Thiazolidinethione, 3-(1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.